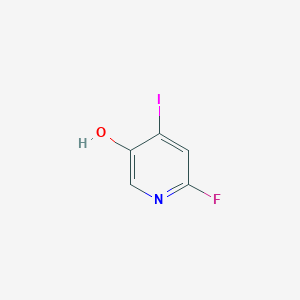
3-methyl-1lambda4-thiomorpholin-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1lambda4-thiomorpholin-1-one hydrochloride (MThCl) is a small organic molecule that is widely used in the laboratory. It is a common reagent for chemical synthesis, and is also used for a wide variety of scientific research applications.
科学的研究の応用
3-methyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, including the synthesis of novel organic compounds, peptides, and proteins. It is also used in pharmaceutical research, as it has been shown to be an effective inhibitor of certain enzymes. Additionally, it has been used in the study of metabolic pathways, and in the study of the structure and function of proteins.
作用機序
3-methyl-1lambda4-thiomorpholin-1-one hydrochloride acts by inhibiting the activity of certain enzymes, such as proteases and kinases. It does this by binding to the active site of the enzyme, and preventing the enzyme from binding to its substrate. This inhibition of enzyme activity leads to a decrease in the rate of the reaction, and can be used to regulate the activity of the enzyme.
Biochemical and Physiological Effects
3-methyl-1lambda4-thiomorpholin-1-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to modulate the activity of certain proteins. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects, and to modulate the expression of certain genes.
実験室実験の利点と制限
3-methyl-1lambda4-thiomorpholin-1-one hydrochloride is a useful reagent for chemical synthesis and scientific research. It has a high yield, and is relatively stable. However, it is also a toxic compound, and should be handled with caution. Additionally, it is not suitable for use in the synthesis of certain compounds, as it can interfere with the reaction.
将来の方向性
There are a variety of potential future directions for the use of 3-methyl-1lambda4-thiomorpholin-1-one hydrochloride. It can be used to further study the mechanism of action of enzymes, and to develop more effective inhibitors of enzyme activity. Additionally, it can be used to study the structure and function of proteins, and to develop novel therapeutic compounds. Furthermore, it can be used to further investigate the biochemical and physiological effects of 3-methyl-1lambda4-thiomorpholin-1-one hydrochloride, and to develop new applications for its use.
合成法
3-methyl-1lambda4-thiomorpholin-1-one hydrochloride can be synthesized from the reaction of 1-methyl-1,2,3,4-tetrahydro-β-carboline (MTHC) and thionyl chloride (SOCl2). The reaction is carried out in an inert atmosphere, and yields 3-methyl-1lambda4-thiomorpholin-1-one hydrochloride in an approximately 90% yield.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1lambda4-thiomorpholin-1-one hydrochloride involves the reaction of 3-methylthiomorpholine with phosgene followed by treatment with hydrochloric acid.", "Starting Materials": [ "3-methylthiomorpholine", "Phosgene", "Hydrochloric acid" ], "Reaction": [ "1. 3-methylthiomorpholine is reacted with phosgene in the presence of a suitable solvent and base to form 3-methyl-1lambda4-thiomorpholin-1-one.", "2. The resulting product is then treated with hydrochloric acid to form 3-methyl-1lambda4-thiomorpholin-1-one hydrochloride.", "3. The product is then purified by recrystallization or other suitable methods." ] } | |
CAS番号 |
2757999-71-4 |
製品名 |
3-methyl-1lambda4-thiomorpholin-1-one hydrochloride |
分子式 |
C5H12ClNOS |
分子量 |
169.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



